Cas no 35845-64-8 ((2-BROMOETHYL)BENZENE-D5)

(2-BROMOETHYL)BENZENE-D5 is a deuterated organic compound where five hydrogen atoms in the benzene ring are replaced with deuterium, enhancing its utility in NMR spectroscopy and mass spectrometry as a stable isotopic label. The bromoethyl functional group provides a reactive site for further synthetic modifications, making it valuable in pharmaceutical and chemical research. Its high isotopic purity ensures minimal interference in kinetic and mechanistic studies. The compound’s stability and well-defined structure make it suitable for use as an internal standard or tracer in analytical applications. Its synthetic versatility and isotopic labeling contribute to its importance in deuterium-based research and fine chemical synthesis.
(2-BROMOETHYL)BENZENE-D5 structure
(2-BROMOETHYL)BENZENE-D5 structure
Product Name:(2-BROMOETHYL)BENZENE-D5
CAS No:35845-64-8
MF:C8H9Br
MW:190.091870069504
CID:295922
PubChem ID:11644064
Update Time:2025-05-28

(2-BROMOETHYL)BENZENE-D5 Chemical and Physical Properties

Names and Identifiers

    • (2-BROMOETHYL)BENZENE-D5
    • 1-(2-Bromoethyl)-2,3,4,5,6-pentadeuteriobenzene
    • 1-(2-bromoethyl)(?H?)benzene
    • Benzene-d5, (2-bromoethyl)-
    • CS-0568513
    • HY-Y0199S
    • 35845-64-8
    • D99710
    • DTXSID601310072
    • Inchi: 1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D
    • InChI Key: WMPPDTMATNBGJN-RALIUCGRSA-N
    • SMILES: BrCCC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 189.02
  • Monoisotopic Mass: 189.02
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 65
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 220.5±0.0 °C at 760 mmHg
  • Flash Point: 89.4±0.0 °C
  • Solubility: Chloroform, Ethyl Acetate
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

(2-BROMOETHYL)BENZENE-D5 Security Information

(2-BROMOETHYL)BENZENE-D5 Pricemore >>

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Additional information on (2-BROMOETHYL)BENZENE-D5

Comprehensive Guide to (2-BROMOETHYL)BENZENE-D5 (CAS No. 35845-64-8): Properties, Applications, and Industry Insights

(2-BROMOETHYL)BENZENE-D5 (CAS No. 35845-64-8) is a deuterated organic compound widely utilized in pharmaceutical research, material science, and analytical chemistry. As a deuterium-labeled analog of 2-bromoethylbenzene, it plays a critical role in isotope tracing, NMR spectroscopy, and metabolic studies. This article explores its molecular characteristics, synthetic pathways, and cutting-edge applications while addressing trending topics like sustainable chemistry and precision drug development.

The compound’s structure features a benzene ring substituted with a deuterated bromoethyl group, enhancing its stability in kinetic studies. Researchers value its high isotopic purity (>98% D), which minimizes interference in mass spectrometry and deuterium labeling experiments. Recent publications highlight its utility in probing reaction mechanisms, particularly in catalysis research and deuterium exchange reactions—a hot topic in green chemistry circles.

In pharmaceutical applications, (2-BROMOETHYL)BENZENE-D5 serves as a key intermediate for deuterated drug candidates. The FDA’s 2023 approval of new deuterium-enhanced therapeutics has spurred demand for such building blocks. Its use in stable isotope labeling (SIL) improves drug bioavailability studies, aligning with industry demands for personalized medicine solutions. Analytical chemists also employ it as an internal standard for GC-MS quantification of aromatic compounds.

From a synthetic perspective, the compound is typically prepared through electrophilic bromination of deuterated styrene derivatives. Advanced purification techniques like preparative HPLC ensure compliance with stringent ISO 9001 standards. Manufacturers now emphasize atom-efficient synthesis to reduce waste—a response to growing environmental concerns in chemical production.

The material science sector leverages CAS 35845-64-8 for developing deuterated polymers with enhanced thermal stability. Its incorporation into liquid crystal formulations demonstrates improved performance in optoelectronic devices, a field experiencing rapid growth due to demand for flexible displays. Recent patents describe its use in creating deuterium-modified OLED materials with extended operational lifetimes.

Storage and handling recommendations emphasize protection from light and moisture to maintain isotopic integrity. The compound’s vapor pressure and solubility profiles make it compatible with common organic solvents, though users should consult SDS documentation for specific safety protocols. Industry best practices now integrate blockchain tracking for batch-to-batch consistency—a innovation addressing quality concerns in specialty chemicals.

Emerging applications include quantum computing research, where deuterated compounds assist in qubit stabilization. The 2024 Nobel Prize in Physics’ focus on quantum materials has increased academic interest in such applications. Additionally, its role in neutron scattering studies provides unique insights into molecular dynamics, particularly for energy storage materials development.

Market analysts project steady growth for deuterated chemicals like (2-BROMOETHYL)BENZENE-D5, driven by pharmaceutical R&D investments and renewable energy initiatives. Suppliers now offer customized isotopic enrichment grades to meet diverse research needs, while QbD (Quality by Design) approaches ensure reproducibility in critical applications. This compound exemplifies how specialized chemicals enable breakthroughs across multiple scientific disciplines.

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